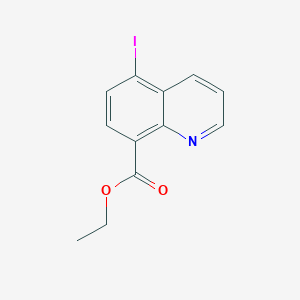
Ethyl 5-iodoquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodoquinoline-8-carboxylate is a chemical compound with the molecular formula C12H10INO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 5th position and an ethyl ester group at the 8th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoquinoline-8-carboxylate can be achieved through various methods. One common approach involves the iodination of quinoline derivatives followed by esterification. For instance, starting with 5-aminoquinoline, iodination can be carried out using iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide. The resulting 5-iodoquinoline can then be esterified with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and quinoline carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-iodoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-iodoquinoline-8-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The ethyl ester group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake.
Comparaison Avec Des Composés Similaires
Ethyl 5-iodoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 5-bromoquinoline-8-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 5-chloroquinoline-8-carboxylate: Contains a chlorine atom, which may result in different pharmacokinetic properties.
Ethyl 5-fluoroquinoline-8-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological interactions.
Propriétés
Formule moléculaire |
C12H10INO2 |
|---|---|
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
ethyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
Clé InChI |
SNPRAVMXVGDFHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
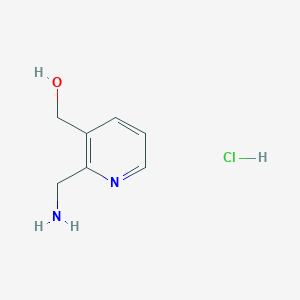
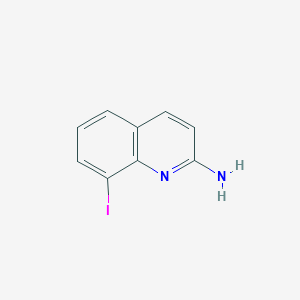
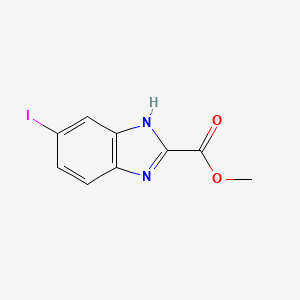
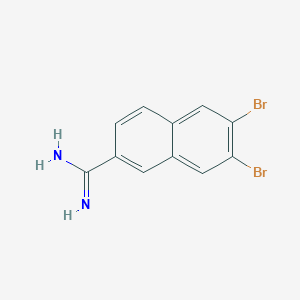
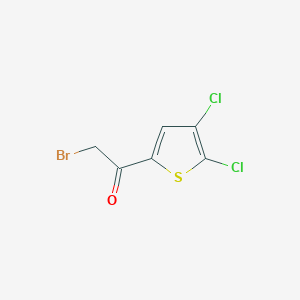

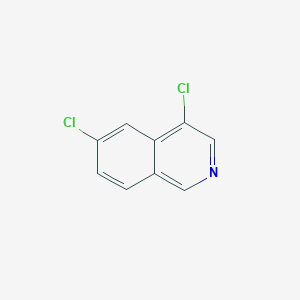
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

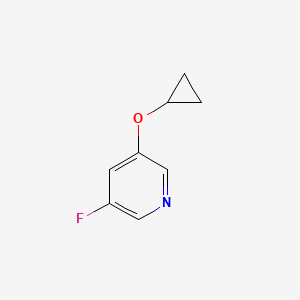
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
